molecular formula C8H17NS2 B11732507 5-(1,2-Dithiolan-3-yl)pentan-1-amine

5-(1,2-Dithiolan-3-yl)pentan-1-amine

Cat. No.: B11732507
M. Wt: 191.4 g/mol
InChI Key: KSGAPUFLPGPSIQ-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)pentan-1-amine is an organic compound that contains a dithiolane ring, which is a five-membered ring with two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dithiolan-3-yl)pentan-1-amine typically involves the formation of the dithiolane ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring. The amine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash-column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dithiolan-3-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

5-(1,2-Dithiolan-3-yl)pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-yl)pentan-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

5-(1,2-Dithiolan-3-yl)pentan-1-amine is similar to other compounds containing the dithiolane ring, such as:

    α-Lipoic Acid: Known for its antioxidant properties and therapeutic potential.

    Dihydrolipoic Acid: The reduced form of α-lipoic acid with similar antioxidant activity.

    1,2-Dithiolane Derivatives: A class of compounds with diverse biological activities.

Compared to these compounds, this compound is unique due to the presence of the amine group, which imparts additional reactivity and potential for functionalization .

Properties

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

5-(dithiolan-3-yl)pentan-1-amine

InChI

InChI=1S/C8H17NS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8H,1-7,9H2

InChI Key

KSGAPUFLPGPSIQ-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCCN

Origin of Product

United States

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